

Application Notes: dCBP-1 for Inducing Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: dCBP-1

Cat. No.: B8180490

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Audience: Researchers, scientists, and drug development professionals.

Introduction

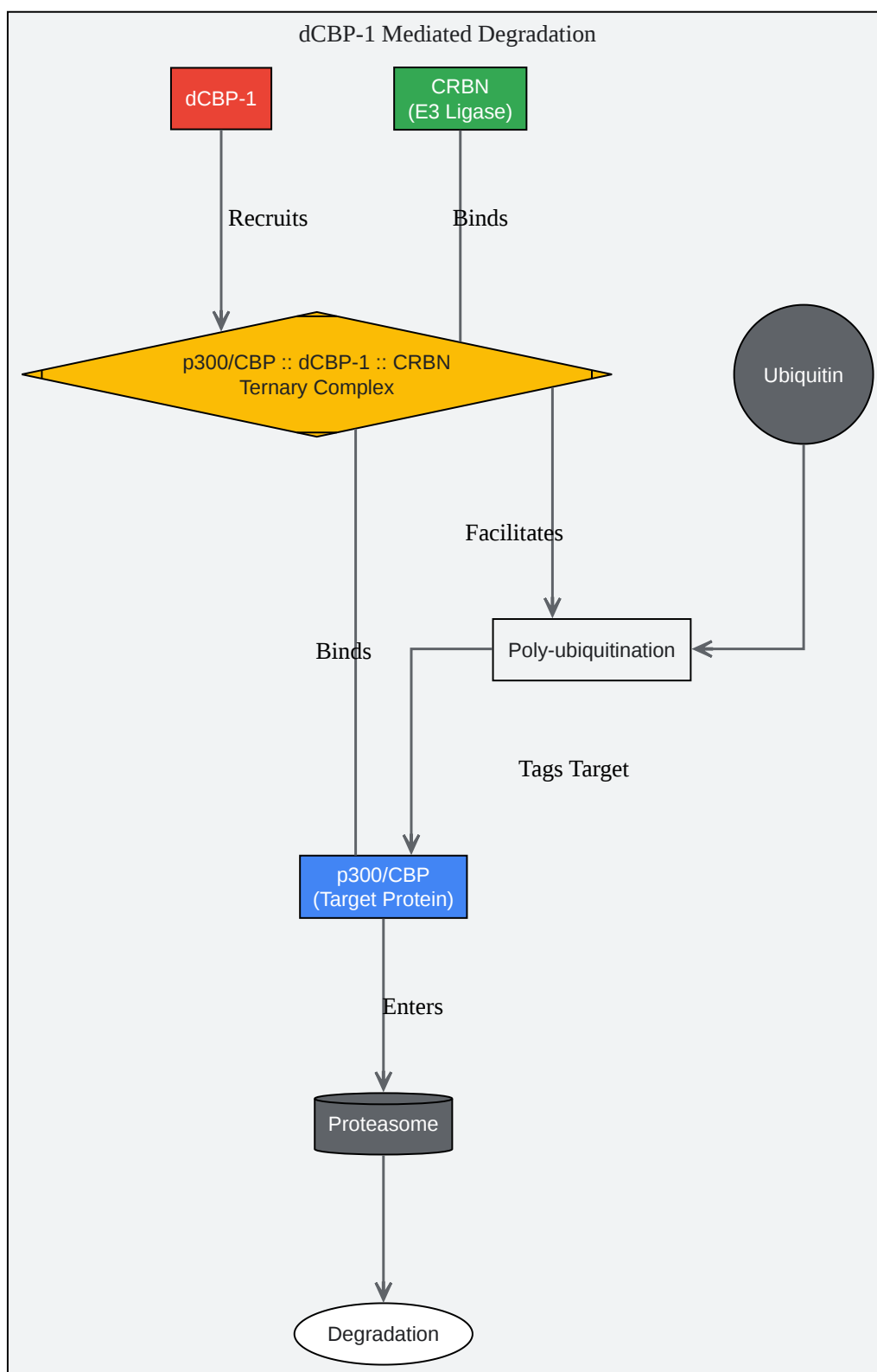
The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a significant role in maintaining gene expression programs essential for cell identity and fate.[1][2] They function by acetylating lysine residues on histones (notably H3K27ac) and other proteins, and by acting as scaffolding proteins for the transcriptional machinery.[1][2][3] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them compelling therapeutic targets.[1]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[4][5] It operates based on the Proteolysis Targeting Chimera (PROTAC) technology.[2][4] **dCBP-1** links the p300/CBP proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[5][6] This targeted degradation offers a powerful method to completely ablate p300/CBP function, a feat not always achievable with small molecule inhibitors that target specific domains.[7] Notably, **dCBP-1** has shown exceptional potency in killing multiple myeloma cells by disrupting oncogenic transcriptional networks, including those driving MYC expression.[5][6][8][9]

Mechanism of Action

dCBP-1 is a PROTAC that induces the degradation of p300 and CBP proteins. One end of the **dCBP-1** molecule binds to the target proteins (p300/CBP), while the other end binds to the E3

ubiquitin ligase CRBN. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin molecules from the E3 ligase to p300/CBP.[5][6] The polyubiquitinated p300/CBP is then recognized and degraded by the proteasome.



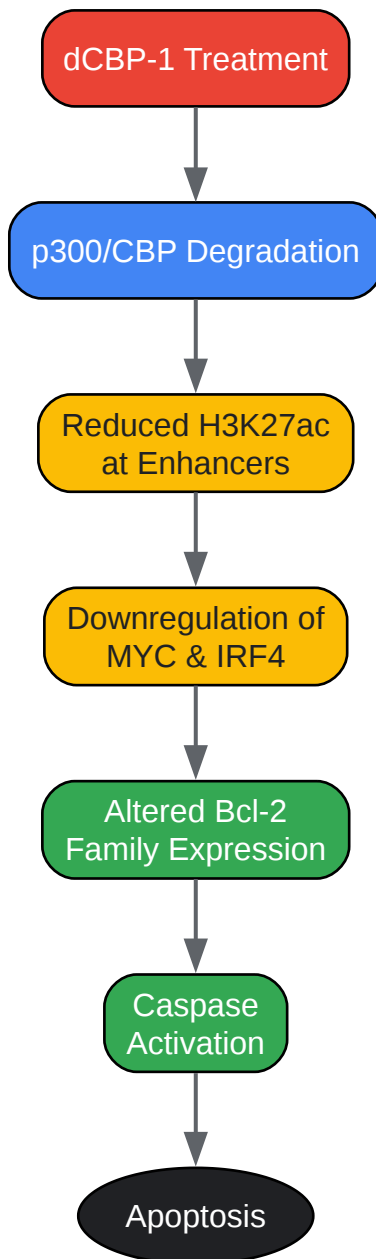
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Caption: Mechanism of **dCBP-1** induced p300/CBP degradation.

Signaling Pathway to Apoptosis

The degradation of p300/CBP by **dCBP-1** has profound downstream effects that culminate in apoptosis, particularly in susceptible cancer cells like multiple myeloma. A key consequence is the loss of H3K27 acetylation at enhancer regions, which leads to the decommissioning of oncogenic enhancers.[1] This rapidly disrupts critical transcriptional signaling networks, most notably leading to the downregulation of the MYC oncogene.[1][6][8] The suppression of MYC and other survival signals triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, which are the executioners of programmed cell death.[10] In some contexts, CBP itself can be cleaved by caspases during apoptosis, suggesting a potential feedback loop.[11]

dCBP-1 Signaling Pathway to Apoptosis

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Caption: Downstream signaling cascade following **dCBP-1** treatment.

Data Presentation

dCBP-1 Degradation Efficiency

dCBP-1 induces rapid and potent degradation of p300/CBP across various cell lines.

| Cell Line | Concentration | Time | Outcome | Citation |
|--|-----------------|---------------|---------------------------------------|---|
| HAP1 | 250 nM | 1 hour | Near-complete degradation of p300/CBP | [2] [4] [9] |
| HAP1 | 10 - 1000 nM | 6 hours | Almost complete loss of CBP and p300 | [4] [9] |
| MM1S | 10 - 1000 nM | 6 hours | Near-complete degradation of p300/CBP | [9] |
| MM1S | <10 nM | 2 hours | Potent degradation of CBP and p300 | [3] |
| Other MM Lines (MM1R, KMS-12-BM, KMS34) | Not specified | Not specified | Near-complete p300/CBP degradation | [4] [9] |
| VCaP (Prostate Cancer) | Indicated Conc. | 4 hours | Potent degradation of p300 and CBP | [12] |

dCBP-1 Cytotoxicity (IC50)

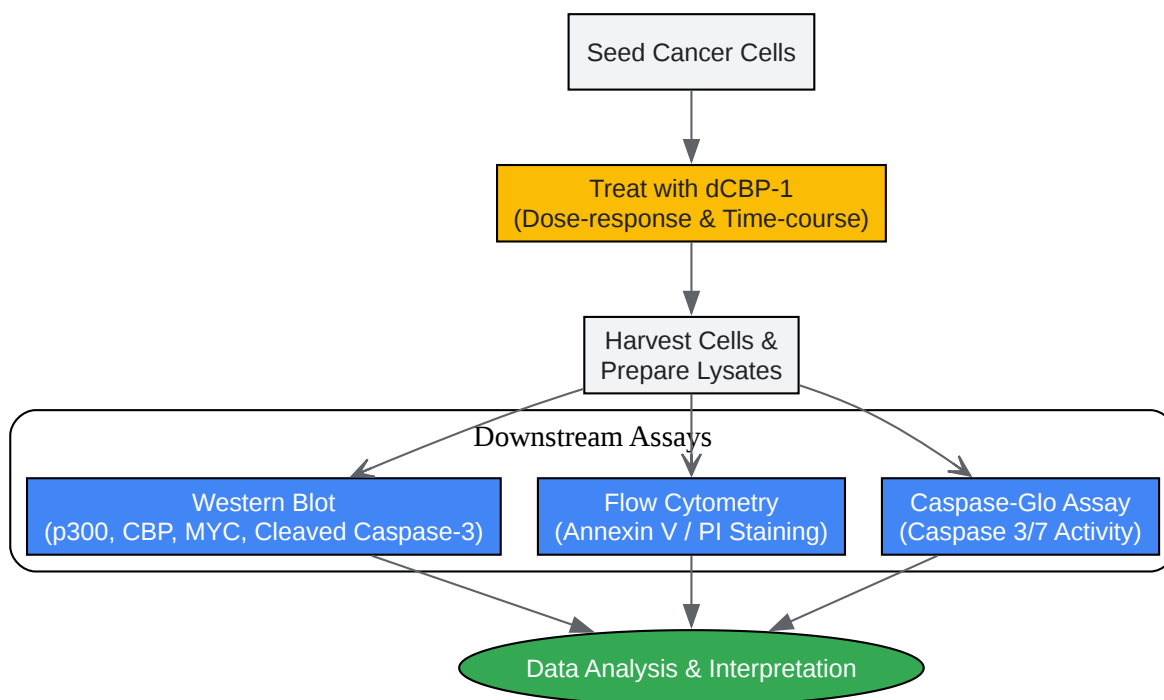
dCBP-1 exhibits potent cytotoxic effects, particularly in hematological and prostate cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Citation |
|------------------------|-----------------------------|----------------------|-----------------|
| VCaP | AR-positive Prostate Cancer | ~10 nM | [12] |
| LNCaP | AR-positive Prostate Cancer | ~10 nM | [12] |
| Multiple Myeloma Lines | Multiple Myeloma | Exceptionally Potent | [4][5][6][8][9] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the apoptotic effects of **dCBP-1**.



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Caption: General workflow for studying **dCBP-1** induced apoptosis.

Protocol 1: Cell Culture and Treatment

- Cell Seeding: Seed cancer cells (e.g., MM.1S, VCaP) in appropriate culture flasks or plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
- Adherence: Allow cells to adhere and stabilize overnight (for adherent cell lines).
- Stock Solution Preparation: Prepare a stock solution of **dCBP-1** (e.g., 10 mM in fresh DMSO).[5] Store at -80°C for long-term use.[9]
- Treatment: Dilute the **dCBP-1** stock solution in fresh culture medium to the desired final concentrations (e.g., 1 nM to 1000 nM for a dose-response experiment). Replace the existing medium with the **dCBP-1**-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest **dCBP-1** dose.
- Incubation: Incubate the cells for the desired time periods (e.g., 2, 6, 24, 48 hours). Apoptosis induction in myeloma cells has been observed within 48-72 hours.[8]

Protocol 2: Western Blotting for p300/CBP Degradation and Apoptosis Markers

- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5-10 minutes.
- SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Due to the large size of p300/CBP (~300 kDa), a low percentage gel (e.g., 6%) is recommended.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
 - Anti-p300
 - Anti-CBP
 - Anti-MYC
 - Anti-Cleaved Caspase-3 (an apoptosis marker)[10][13]
 - Anti-PARP (cleavage is an apoptosis marker)[13]
 - Anti-β-actin or Anti-GAPDH (as a loading control)
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol is based on a standard method for detecting apoptosis by flow cytometry.[14]

- Cell Collection: Following **dCBP-1** treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same well.[14]
- Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[14]
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of $1-5 \times 10^6$ cells/mL.

- Staining:
 - Transfer 100 μL of the cell suspension ($\sim 1\text{-}5 \times 10^5$ cells) to a flow cytometry tube.
 - Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI).
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis:
 - Add 400 μL of 1X Annexin V Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.
 - Interpretation:
 - Annexin V- / PI-: Live cells
 - Annexin V+ / PI-: Early apoptotic cells[14]
 - Annexin V+ / PI+: Late apoptotic or necrotic cells[14]

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